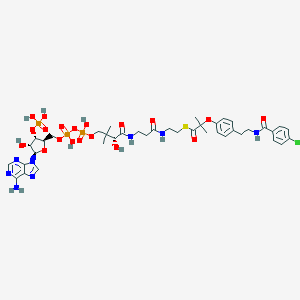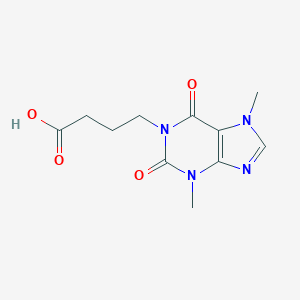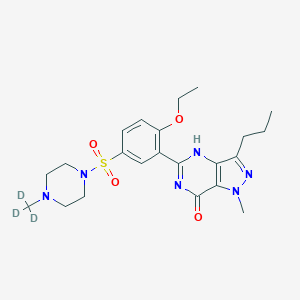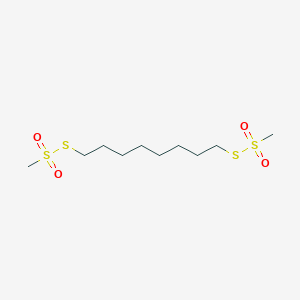
Bis(méthanethiosulfonate) de 1,8-octadiyle
Vue d'ensemble
Description
1,8-Octadiyl Bismethanethiosulfonate, also known as 1,8-Octadiyl Bismethanethiosulfonate, is a useful research compound. Its molecular formula is C10H22O4S4 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,8-Octadiyl Bismethanethiosulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,8-Octadiyl Bismethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Octadiyl Bismethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réticulant homobifunctionnel réactif aux sulfhydryles
“Bis(méthanethiosulfonate) de 1,8-octadiyle” est connu comme un réticulant homobifunctionnel réactif aux sulfhydryles . Cela signifie qu'il peut réagir avec des groupes sulfhydryles (-SH), souvent présents dans les résidus de cystéine des protéines, pour former des liaisons covalentes. Cette propriété le rend utile dans diverses applications biochimiques où la réticulation des protéines est nécessaire .
Études de la structure des protéines
En raison de sa capacité à réticuler des groupes sulfhydryles, “this compound” peut être utilisé dans des études de la structure des protéines. En réticulant des parties spécifiques de la protéine, les chercheurs peuvent obtenir des informations sur la disposition spatiale des composants de la protéine .
Recherche environnementale
“this compound” pourrait également trouver des applications dans la recherche environnementale. Par exemple, sa capacité à réagir avec certains composés pourrait le rendre utile pour étudier les réactions chimiques dans l'environnement.
Recherche industrielle
Dans la recherche industrielle, “this compound” pourrait être utilisé dans le développement de nouveaux procédés ou produits de fabrication. Ses propriétés chimiques uniques pourraient potentiellement être exploitées pour créer des solutions innovantes.
Mécanisme D'action
Target of Action
1,8-Octadiyl Bismethanethiosulfonate is a homobifunctional sulfhydryl-reactive crosslinker . It primarily targets proteins with sulfhydryl groups, such as cysteine residues, and forms covalent bonds with them . This compound has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), an ATP-dependent drug pump located at the plasma membrane .
Mode of Action
The compound interacts with its targets by forming disulfide bonds between two sulfhydryl groups of cysteine residues . This crosslinking can lead to conformational changes in the target protein, affecting its function . For instance, in the case of P-gp, the crosslinking of cysteine residues can expose different residues to the drug-binding site .
Biochemical Pathways
It has been used in studies involving the atp-binding sites of p-gp . P-gp is known to transport a wide variety of structurally diverse compounds out of the cell . Therefore, the crosslinking action of 1,8-Octadiyl Bismethanethiosulfonate could potentially affect the transport function of P-gp, thereby influencing the efflux of various substrates.
Result of Action
The crosslinking action of 1,8-Octadiyl Bismethanethiosulfonate can lead to changes in the structure and function of the target protein . For example, in the case of P-gp, crosslinking can expose different residues to the drug-binding site, potentially affecting the protein’s drug transport function .
Analyse Biochimique
Biochemical Properties
1,8-Octadiyl Bismethanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. It is particularly known for its ability to crosslink molecules through their sulfhydryl groups . The nature of these interactions is primarily covalent, leading to the formation of stable complexes.
Cellular Effects
The effects of 1,8-Octadiyl Bismethanethiosulfonate on cells are largely dependent on the specific biomolecules it interacts with. For instance, it has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), where it was found to affect the folding of ATP-binding cassette proteins .
Molecular Mechanism
At the molecular level, 1,8-Octadiyl Bismethanethiosulfonate exerts its effects through its ability to form covalent bonds with sulfhydryl groups . This allows it to crosslink biomolecules, potentially affecting their function. For example, it can influence enzyme activity by crosslinking key residues in the active site .
Metabolic Pathways
Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors containing these groups .
Propriétés
IUPAC Name |
1,8-bis(methylsulfonylsulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELQMUTDNOWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326321 | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-71-2 | |
| Record name | NSC527039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


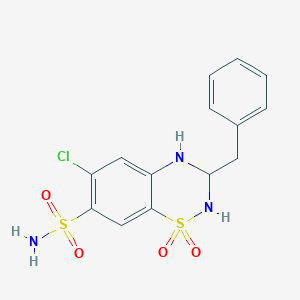
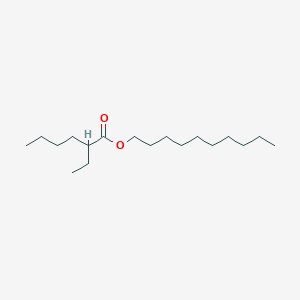
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)




